Pyrazino[2,3-c]quinoline-5-carboxylic acid
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Overview
Description
Pyrazino[2,3-c]quinoline-5-carboxylic acid is a heterocyclic compound that belongs to the class of pyrazinoquinolines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound consists of a pyrazine ring fused to a quinoline ring, with a carboxylic acid group attached at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazino[2,3-c]quinoline-5-carboxylic acid typically involves the condensation of appropriate precursors followed by cyclization. One common method involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent such as tetrahydrofuran. The reaction proceeds through a series of steps including condensation, hydrolysis, and cyclization to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Pyrazino[2,3-c]quinoline-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Phenylhydrazine in the presence of a base such as sodium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
Pyrazino[2,3-c]quinoline-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of pyrazino[2,3-c]quinoline-5-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Quinoxalines: These compounds also contain a pyrazine ring fused to a benzene ring and have similar biological activities.
Quinolin-8-amines: These are isomerically related to pyrazino[2,3-c]quinoline-5-carboxylic acid and are valuable scaffolds in organic synthesis.
Uniqueness
This compound is unique due to its specific structure, which allows for a diverse range of chemical modifications and biological activities. Its carboxylic acid group provides additional functionality that can be exploited in various synthetic and biological applications.
Properties
CAS No. |
890092-58-7 |
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Molecular Formula |
C12H7N3O2 |
Molecular Weight |
225.20 g/mol |
IUPAC Name |
pyrazino[2,3-c]quinoline-5-carboxylic acid |
InChI |
InChI=1S/C12H7N3O2/c16-12(17)11-10-9(13-5-6-14-10)7-3-1-2-4-8(7)15-11/h1-6H,(H,16,17) |
InChI Key |
OHVNLNZZLQOHFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC=CN=C3C(=N2)C(=O)O |
Origin of Product |
United States |
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